2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

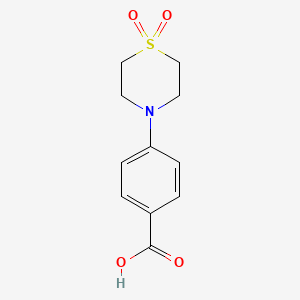

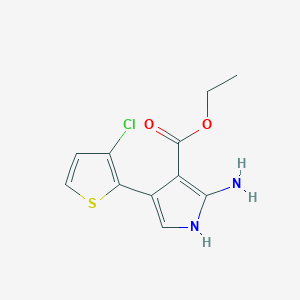

L’acide 2-(2,4-diphénylthiazol-5-yl)acétique est un composé d’acide carboxylique de formule moléculaire C17H13NO2S et de masse moléculaire de 295,36 g/mol . Ce composé est caractérisé par la présence d’un cycle thiazole, qui est un cycle à cinq chaînons contenant trois atomes de carbone, un atome de soufre et un atome d’azote . Le cycle thiazole est connu pour son aromaticité et ses diverses activités biologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide 2-(2,4-diphénylthiazol-5-yl)acétique implique généralement la réaction du 2,4-diphénylthiazole avec l’acide bromoacétique en conditions basiques . La réaction est réalisée en présence d’une base telle que l’hydroxyde de sodium ou le carbonate de potassium, qui facilite la substitution nucléophile de l’atome de brome par le cycle thiazole .

Méthodes de production industrielle

Les méthodes de production industrielle de l’acide 2-(2,4-diphénylthiazol-5-yl)acétique sont similaires à la synthèse en laboratoire, mais sont adaptées pour des quantités plus importantes. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’acide 2-(2,4-diphénylthiazol-5-yl)acétique subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir le cycle thiazole en un cycle thiazolidine.

Substitution : Le composé peut subir des réactions de substitution électrophile et nucléophile sur le cycle thiazole.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes, les halogénures d’alkyle et les nucléophiles sont couramment utilisés.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés de thiazolidine.

Substitution : Divers dérivés de thiazole substitués.

Applications De Recherche Scientifique

L’acide 2-(2,4-diphénylthiazol-5-yl)acétique présente un large éventail d’applications en recherche scientifique, notamment :

Mécanisme D'action

Le mécanisme d’action de l’acide 2-(2,4-diphénylthiazol-5-yl)acétique implique son interaction avec diverses cibles moléculaires et voies. Le cycle thiazole peut subir des réactions de substitution électrophile et nucléophile, ce qui lui permet d’interagir avec les molécules biologiques . Les activités biologiques du composé sont attribuées à sa capacité à moduler l’activité enzymatique et à perturber les processus cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide 2-(4-chlorophényl)-1,3-thiazol-4-ylacétique

- Acide thiazol-2-yl-acétique

- Acide (2,1,3-benzothiadiazol-5-yloxy)acétique

Unicité

L’acide 2-(2,4-diphénylthiazol-5-yl)acétique est unique en raison de son motif de substitution spécifique sur le cycle thiazole, ce qui lui confère des propriétés chimiques et biologiques distinctes . La présence de deux groupes phényle augmente son aromaticité et son potentiel de réactions chimiques diverses .

Propriétés

IUPAC Name |

2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c19-15(20)11-14-16(12-7-3-1-4-8-12)18-17(21-14)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGOHXAHAKLKAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377203 |

Source

|

| Record name | 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21256-15-5 |

Source

|

| Record name | 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diphenyl-5-thiazoleacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2X5TF29TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B1303227.png)

![N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1303254.png)

![1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303271.png)